Salvisyrianone

概要

説明

Salvisyrianone is a naturally occurring compound found in a variety of plants, including Salvia miltiorrhiza, a Chinese medicinal herb. It is a diterpenoid lactone and belongs to the family of compounds known as salvianolic acids. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and neuroprotective effects. In

科学的研究の応用

Cardiovascular Applications

Salvisyrianone, identified in Salvia syriaca, has been explored for its cardiovascular benefits. Research has shown that the crude extract from Salvia syriaca, including this compound, exhibited antihypertensive activity in Wistar Albino rats, suggesting its potential in treating hypertension (Ulubelen et al., 2000).

Pharmacological Diversity in Traditional Medicine

Salvia miltiorrhiza, closely related to Salvia syriaca, has been widely used in traditional medicine for treating coronary heart diseases and cerebrovascular diseases. Its pharmacological diversity, including diterpenoid quinones and essential oils, highlights the potential of this compound-like compounds in various therapeutic applications (Su et al., 2015).

Neuroprotective Properties

Salidroside, a bioactive extract from traditional herbal medicine, has shown potential neuroprotective capacity. Though not directly linked to this compound, this research indicates the broader therapeutic potential of compounds derived from similar sources (Fan et al., 2020).

Role in Plant Growth and Development

Salicylic acid, a plant hormone, demonstrates the complexity of compounds related to this compound. Its role in mediating local and systemic plant defense mechanisms against pathogens points to the broader biological significance of these compounds (Vlot et al., 2009).

Potential in Cancer Research

Salvicine, a compound related to this compound, has shown significant anticancer activity, especially in human solid tumor models. This suggests the potential role of this compound in oncological research (Meng et al., 2001).

作用機序

Target of Action

Salvisyrianone is a diterpene isolated from Cryptomeria taiwanensis and S. syriacus

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies specifically addressing this aspect. In general, the mode of action of a compound refers to how it interacts with its targets and the resulting changes

Biochemical Pathways

It is known that this compound has potential antihypertensive and antitumor activity This suggests that it may affect pathways related to blood pressure regulation and cell proliferation

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development as it influences the bioavailability of a compound

Result of Action

It is known that this compound has potential antihypertensive and antitumor activity This suggests that it may have effects on blood pressure regulation and cell proliferation

Action Environment

It is known that this compound is a solid with a special aromatic flavor This suggests that it may be sensitive to environmental conditions such as temperature and light

Safety and Hazards

生化学分析

Biochemical Properties

Salvisyrianone interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound is involved in the biosynthesis of tanshinones, a process regulated by the AP2/ERF transcription factor SmERF128 . This transcription factor activates the expression of SmCPS1, SmKSL1, and SmCYP76AH1, key enzymes in the biosynthesis of tanshinones .

Cellular Effects

This compound has been found to have potential antihypertensive and antitumor activity

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes and proteins. For instance, the AP2/ERF transcription factor SmERF128 positively regulates diterpenoid tanshinone biosynthesis by activating the expression of SmCPS1, SmKSL1, and SmCYP76AH1 . These enzymes play crucial roles in the biosynthesis of tanshinones, a class of diterpenes to which this compound belongs .

Metabolic Pathways

This compound is involved in the biosynthesis of tanshinones, a process regulated by the AP2/ERF transcription factor SmERF128 . This transcription factor activates the expression of SmCPS1, SmKSL1, and SmCYP76AH1, key enzymes in the biosynthesis of tanshinones

特性

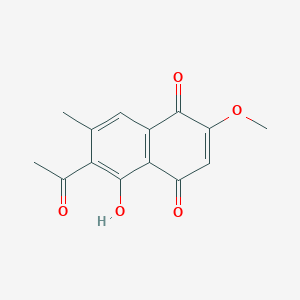

IUPAC Name |

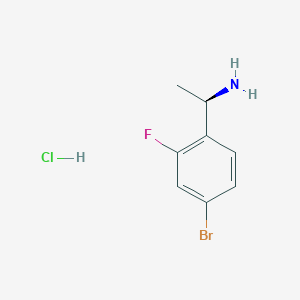

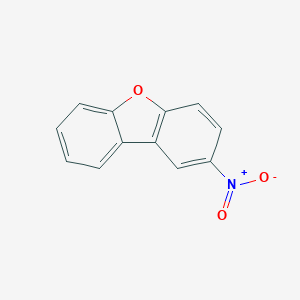

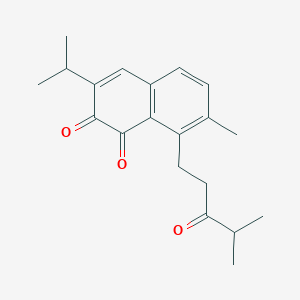

7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)16-10-14-7-6-13(5)15(8-9-17(21)12(3)4)18(14)20(23)19(16)22/h6-7,10-12H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNPHTQAHFLSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biological activity of salvisyrianone?

A1: The research paper focuses on the cardiovascular effects of the crude extract and other isolated compounds from Salvia syriaca roots. While the study mentions this compound as a newly discovered rearranged diterpene, it does not provide information about its specific biological activity or potential cardiovascular effects. The paper primarily focuses on the antihypertensive activity observed in the crude extract and attributes this effect to the presence of ferruginol and 3β-hydroxystigmast-5-en-7-one. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。